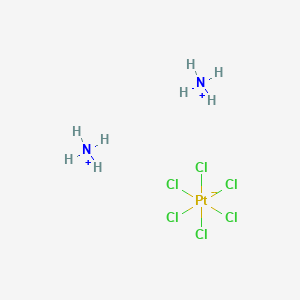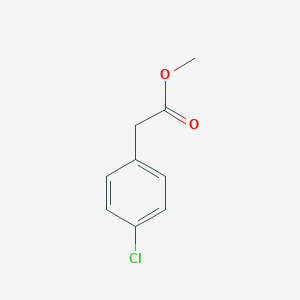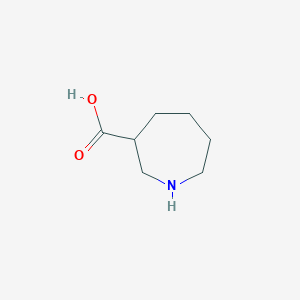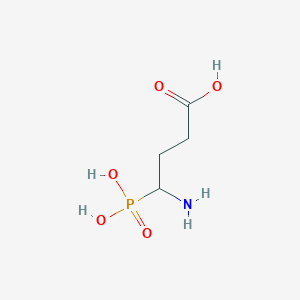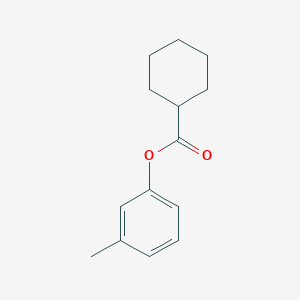
3-Methylphenyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl cyclohexanecarboxylate is a chemical compound that is widely used in scientific research. It is also known as Methyl 3-cyclohexyl-3-phenylpropanoate or MCPP. This compound is a white crystalline powder that has a molecular weight of 236.33 g/mol. It is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of 3-Methylphenyl cyclohexanecarboxylate is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs in the body. By inhibiting these enzymes, 3-Methylphenyl cyclohexanecarboxylate can alter the pharmacokinetics of other drugs.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methylphenyl cyclohexanecarboxylate are not well documented. However, it is believed to have a low toxicity profile and is not considered to be harmful to humans or animals at low concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methylphenyl cyclohexanecarboxylate in lab experiments is its high purity. This compound is readily available from commercial sources and is relatively inexpensive. Additionally, it has a long shelf life and is stable under normal storage conditions.
One of the limitations of using 3-Methylphenyl cyclohexanecarboxylate in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions and may require the use of organic solvents.
Orientations Futures
There are several future directions for the use of 3-Methylphenyl cyclohexanecarboxylate in scientific research. One potential area of research is the development of new drugs that target cytochrome P450 enzymes. Another area of research is the synthesis of new compounds that are based on the structure of 3-Methylphenyl cyclohexanecarboxylate. Finally, there is potential for the use of this compound in the study of drug interactions and drug metabolism in the body.
Méthodes De Synthèse
The synthesis of 3-Methylphenyl cyclohexanecarboxylate can be achieved through several methods. One of the most commonly used methods is the esterification of 3-methylphenol and cyclohexanecarboxylic acid. This reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated under reflux conditions for several hours until the desired product is obtained.
Applications De Recherche Scientifique
3-Methylphenyl cyclohexanecarboxylate has several applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reference standard for the analysis of other compounds. Additionally, this compound is used in the study of drug metabolism and pharmacokinetics.
Propriétés
Numéro CAS |
18731-59-4 |
|---|---|
Nom du produit |
3-Methylphenyl cyclohexanecarboxylate |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(3-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
Clé InChI |
WSOGYYKXYMIDJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCCCC2 |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C2CCCCC2 |
Autres numéros CAS |
18731-59-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



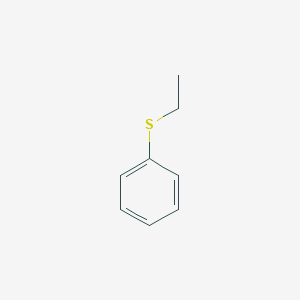
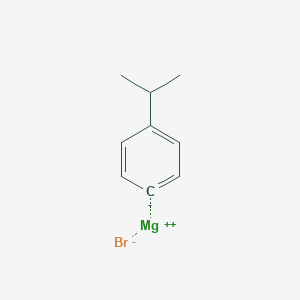
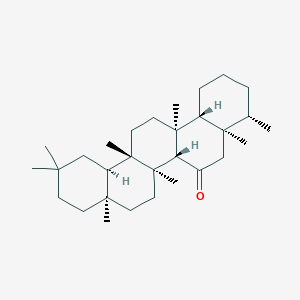
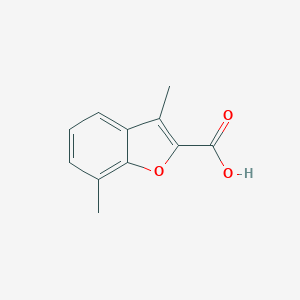
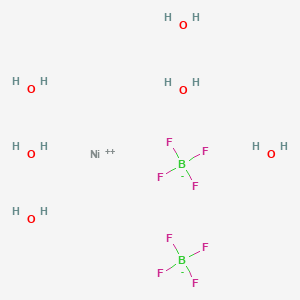
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
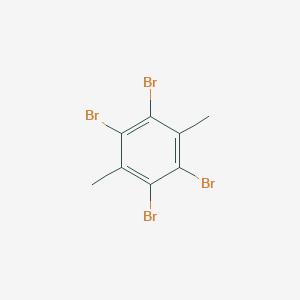
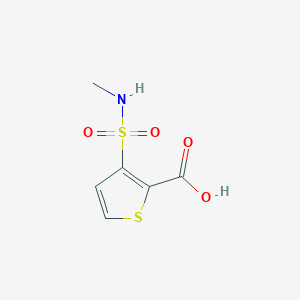
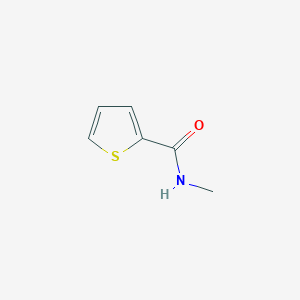
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
